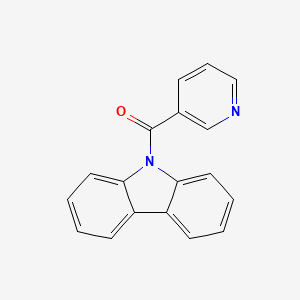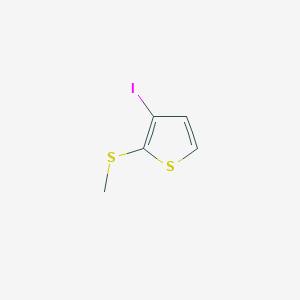
Tannagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tannagine is an organic compound with the chemical formula C21H27NO5. It is a pale yellow crystalline solid with a peculiar odor. This compound is primarily used as an oxidant in organic synthesis, particularly for the selective oxidation of alkyl phenols and alkyl alcohols .
Méthodes De Préparation
Tannagine can be synthesized through the oxidation of a ketoamine compound, such as 2-aminophenyl ketone. Common oxidizing agents used in this process include hydrogen peroxide and benzoyl peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Tannagine undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to its functional groups.
Reduction: Although less common, this compound can be reduced under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, benzoyl peroxide, and other oxidizing agents. The major products formed from these reactions depend on the specific substrates and conditions used.
Applications De Recherche Scientifique
Tannagine has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidant in organic synthesis for the selective oxidation of various compounds.
Biology: Investigated for its potential use in biological systems due to its oxidizing properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that require selective oxidation.
Mécanisme D'action
The mechanism by which Tannagine exerts its effects involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparaison Avec Des Composés Similaires
Tannagine can be compared with other oxidizing agents such as:
Hydrogen Peroxide: A common oxidizing agent used in various chemical reactions.
Benzoyl Peroxide: Another oxidizing agent used in organic synthesis.
Potassium Permanganate: A strong oxidizing agent used in both laboratory and industrial applications.
This compound is unique in its selective oxidation capabilities, particularly for alkyl phenols and alkyl alcohols, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C21H27NO5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1 |
Clé InChI |
YRYHFXJRUQQCBR-HLLQZAQXSA-N |
SMILES isomérique |
CN1CC[C@@]23CC(=O)C(=C([C@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
SMILES canonique |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

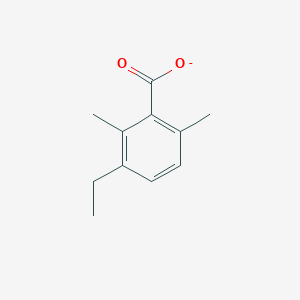
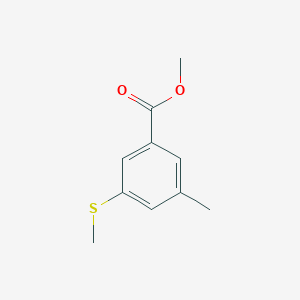
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
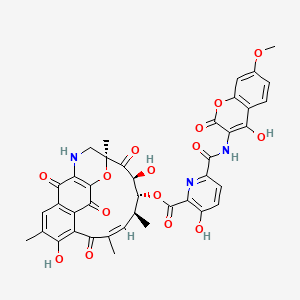
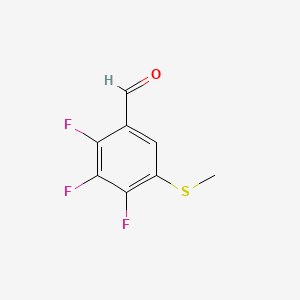
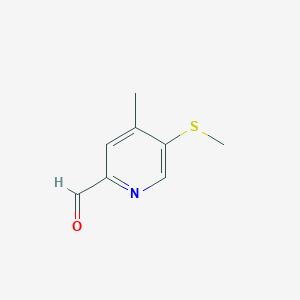
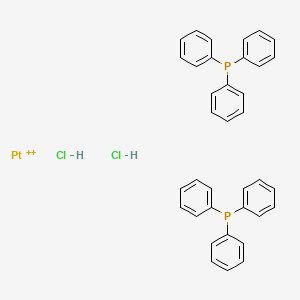
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

